molecular formula C13H13N B8433834 1,2-Dihydro-1-acenaphthylenylmethylamine

1,2-Dihydro-1-acenaphthylenylmethylamine

Cat. No. B8433834
M. Wt: 183.25 g/mol
InChI Key: NWYAZKKOCBVCIC-UHFFFAOYSA-N
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Patent
US06423870B1

Procedure details

In a 250 ml three-necked flask, triethylamine (3.49 ml, 2.50.10−2 mol, 1.15 eq.) is added dropwise to a solution, cooled to 0° C., of the acid obtained in Step D (4.62 g, 2.18. 10−2 mol) in a mixture of acetone (95 ml) and water (5.4 ml). Ethyl chloroformate (2.71 ml, 2.83.10−2 mol, 1.30 eq.) is then slowly added at 0° C.; evolution of gas is visible. The mixture is stirred at 0° C. for 30 minutes; after it has been established, on TLC (CH2Cl2), that the starting material has disappeared, a solution of sodium azide (1.89 g, 2.83.10−2 mol, 1.30 eq.) in water (9.2 ml) is added at 0° C. The mixture is maintained at that temperature for one hour. The mixture is poured into an ice/water mixture and is then extracted with ether. The ethereal phases are washed with water, then dried over Na2SO4 and evaporated in vacuo without heating. The acyl azide is taken up in 50 ml of anhydrous toluene and then heated at 80° C. until nitrogen is no longer evolved. After evaporating off the toluene, the oil corresponding to the isocyanate is heated at 100° C. together with a 20% hydrochloric acid solution (52 ml) for 3 hours; the mixture is stirred for one night at ambient temperature. The reaction mixture is diluted with water, filtered through filter paper and extracted with ether. The aqueous phase of pH=1 is rendered basic using solid sodium carbonate and is then extracted three times with dichloromethane. The combined organic phases are washed with water and dried over K2CO3. After evaporating off the solvent under reduced pressure, the amine is obtained in the form of an oil (820 mg). The solid, having been filtered and taken up in dichloromethane, is treated in the same manner as the filtrate. The amine so obtained is converted into the hydrochloride after being solubilised in ether and treated with a 4N ethereal hydrogen chloride solution. After drying, the title product is obtained in the form of a white solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.62 g
Type
reactant
Reaction Step Three
Quantity
95 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.4 mL
Type
solvent
Reaction Step Three
Quantity
2.71 mL
Type
reactant
Reaction Step Four
Quantity
1.89 g
Type
reactant
Reaction Step Five
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.[CH:8]1(CC(O)=O)[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH:13]=[CH:12][CH:11]=[C:10]3C1.ClC(OCC)=O.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O.C(Cl)Cl>[CH:7]1([CH2:6][NH2:3])[C:10]2=[C:19]3[C:14](=[CH:13][CH:12]=[CH:11]2)[CH:15]=[CH:16][CH:17]=[C:18]3[CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.62 g
Type
reactant
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)CC(=O)O
Name
Quantity
95 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
5.4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.71 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
1.89 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
9.2 mL
Type
solvent
Smiles
O
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at that temperature for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ether
WASH
Type
WASH
Details
The ethereal phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without heating
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. until nitrogen
CUSTOM
Type
CUSTOM
Details
After evaporating off the toluene
TEMPERATURE
Type
TEMPERATURE
Details
the oil corresponding to the isocyanate is heated at 100° C. together with a 20% hydrochloric acid solution (52 ml) for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for one night at ambient temperature
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
is then extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)CN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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